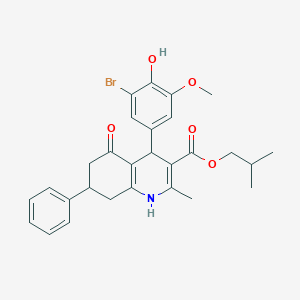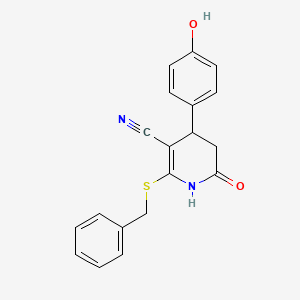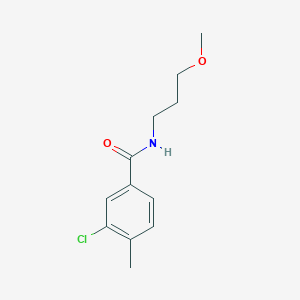![molecular formula C20H32N2O6S2 B4969652 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid), also known as DTDP, is a compound that has gained attention in recent years due to its potential applications in scientific research. DTDP is a symmetrical molecule that contains two piperidine rings and two carboxylic acid groups, which are connected by a central sulfur atom.
作用机制
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) acts as a chelating agent by forming a stable complex with metal ions. The central sulfur atom of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) binds to the metal ion, forming a ring-like structure that stabilizes the complex. This complexation process can prevent metal ion-mediated oxidative damage, which is implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Biochemical and Physiological Effects
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can inhibit the activity of metalloproteinases, enzymes that are involved in tissue remodeling and implicated in various diseases, including cancer and arthritis. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have demonstrated that 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can reduce the levels of metal ions in the brain, which can prevent metal ion-mediated oxidative damage and neurodegeneration.
实验室实验的优点和局限性
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can form stable complexes with metal ions, which can be useful for studying metal ion-mediated processes. However, 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has some limitations for lab experiments. It is a relatively large molecule, which can limit its bioavailability and cell permeability. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can also form complexes with other metal ions, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) research. One potential application of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) is in the development of metal ion-based therapeutics for various diseases, including cancer and neurodegenerative diseases. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can also be used as a chelating agent in metal ion extraction and separation. Future studies can focus on optimizing the synthesis method of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) and its metal complexes, as well as investigating the mechanisms of action and potential side effects of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)-based therapeutics.
合成方法
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can be synthesized using a multistep process that involves the reaction of 2,6-dimethylpiperidine with thionyl chloride, followed by the reaction with sodium hydrosulfide to form the dithiolate intermediate. The intermediate is then oxidized with hydrogen peroxide to form 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid). The synthesis method of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) is relatively straightforward and can be easily scaled up for larger quantities.
科学研究应用
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has been widely used in scientific research due to its ability to form stable complexes with metal ions, such as copper, zinc, and iron. These metal complexes have been shown to have potential applications in various fields, including catalysis, bioinorganic chemistry, and medicinal chemistry. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has also been used as a chelating agent in metal ion extraction and separation.
属性
IUPAC Name |
1-[3-[[3-(2-carboxy-6-methylpiperidin-1-yl)-3-oxopropyl]disulfanyl]propanoyl]-6-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6S2/c1-13-5-3-7-15(19(25)26)21(13)17(23)9-11-29-30-12-10-18(24)22-14(2)6-4-8-16(22)20(27)28/h13-16H,3-12H2,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFUBSHQRSFEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCSSCCC(=O)N2C(CCCC2C(=O)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,3,3-tetrafluoropropyl 4-[(2-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4969580.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4969601.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4969612.png)
![methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)





![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)